molecular formula C32H29NO4D10 B602468 Fexofenadin D10 CAS No. 1215900-18-7

Fexofenadin D10

Katalognummer: B602468
CAS-Nummer: 1215900-18-7
Molekulargewicht: 511.73
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fexofenadine D10 is a deuterated form of fexofenadine, a second-generation antihistamine used to treat allergy symptoms such as hay fever and urticaria. Deuteration involves replacing hydrogen atoms with deuterium, a stable hydrogen isotope, which can enhance the pharmacokinetic properties of the compound. Fexofenadine D10 retains the therapeutic effects of its non-deuterated counterpart while potentially offering improved metabolic stability and reduced side effects.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism Studies

Fexofenadine D10 is particularly valuable in pharmacokinetic studies due to its unique labeling with deuterium, which provides insights into the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics. Research has shown that fexofenadine has low oral bioavailability (approximately 33% in humans) primarily due to poor intestinal permeability and P-glycoprotein interactions . Utilizing Fexofenadine D10 allows researchers to differentiate between the parent compound and its metabolites more effectively.

Table 1: Pharmacokinetic Parameters of Fexofenadine D10

ParameterValue
Oral Bioavailability~33%
Peak Plasma ConcentrationVaries by dose
Half-life14.4 hours
Volume of Distribution~5 L/kg

Efficacy in Allergic Conditions

Several studies have evaluated the efficacy of fexofenadine in managing allergic symptoms. A meta-analysis indicated that fexofenadine significantly reduces total symptom severity scores compared to placebo . The use of Fexofenadine D10 in these studies aids in understanding the drug's action without interference from the metabolic products of non-deuterated fexofenadine.

Table 2: Efficacy Data from Clinical Trials

Study TypeSample SizeTreatment DurationSymptom Reduction (SMD)
Seasonal Allergic Rhinitis191014 days-0.33
Chronic Idiopathic Urticaria5126 weeksSignificant improvement

Case Study: Chronic Idiopathic Urticaria

A prospective study involving 512 patients demonstrated that a daily dose of 180 mg fexofenadine significantly alleviated symptoms associated with chronic idiopathic urticaria without notable adverse effects, including cardiotoxicity . The study highlighted that fexofenadine's rapid onset and prolonged action make it suitable for long-term management of allergic conditions.

Case Study: Pediatric Population Pharmacokinetics

A pooled analysis focused on pediatric patients (ages 6 months to 12 years) revealed that dosing adjustments based on body weight were crucial for achieving therapeutic plasma concentrations comparable to adults . The research utilized Fexofenadine D10 to accurately assess pharmacokinetic parameters across different age groups.

Wirkmechanismus

Target of Action

Fexofenadine D10, also known as Fexofenadine, is a selective antagonist for the H1 histamine receptor . This receptor plays a crucial role in mediating allergic reactions. By blocking the H1 receptor, Fexofenadine D10 prevents histamine from binding and exerting its effects, thereby alleviating symptoms associated with allergies .

Mode of Action

Fexofenadine D10 interacts with its target, the H1 histamine receptor, by antagonizing the actions of histamine . Histamine is an endogenous compound predominantly responsible for allergic symptomatology . By preventing histamine from binding to the H1 receptor, Fexofenadine D10 inhibits the physiological effects of histamine, including vasodilation, increased vascular permeability, and sensory nerve stimulation .

Biochemical Pathways

The primary biochemical pathway affected by Fexofenadine D10 is the histamine signaling pathway . Histamine, upon release from mast cells and basophils during an allergic reaction, binds to H1 receptors and triggers a cascade of reactions leading to allergy symptoms. Fexofenadine D10, by blocking the H1 receptor, inhibits this pathway and thus alleviates the symptoms of allergies .

Pharmacokinetics

Fexofenadine D10 exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is absorbed rapidly, allowing for an onset of action within 1 hour . The principal pathways of Fexofenadine D10 elimination are biliary and renal, with approximately 80% of an ingested dose eliminated in the feces and 11% eliminated in the urine .

Result of Action

The molecular and cellular effects of Fexofenadine D10’s action result in the relief of allergy symptoms. By antagonizing the H1 receptor, Fexofenadine D10 prevents histamine from exerting its effects, thereby reducing the severity of symptoms associated with allergic rhinitis and chronic idiopathic urticaria . These symptoms include repeated sneezing, runny nose, itchy eyes or skin, and general body fatigue .

Action Environment

The action, efficacy, and stability of Fexofenadine D10 can be influenced by various environmental factors. For instance, the presence of food can decrease the absorption of Fexofenadine D10, reducing its bioavailability . Additionally, genetic polymorphisms, particularly in the ATP-binding cassette subfamily B member 1 (ABCB1) gene, may influence the pharmacokinetics of Fexofenadine D10 .

Biochemische Analyse

Biochemical Properties

Fexofenadine D10 interacts with the H1 receptor, a protein involved in mediating hypersensitivity and allergic reactions . It binds to and stabilizes the inactive form of the receptor, preventing its activation and subsequent downstream effects . This interaction is highly selective, with Fexofenadine D10 carrying little-to-no activity at off-targets .

Cellular Effects

Fexofenadine D10 has significant effects on various types of cells, particularly those involved in allergic responses. It prevents the aggravation of allergic rhinitis and chronic idiopathic urticaria, reducing the severity of symptoms associated with these conditions . It does this by blocking the H1 receptor, thereby inhibiting the release of histamine and other inflammatory mediators .

Molecular Mechanism

Fexofenadine D10 exerts its effects at the molecular level primarily through its interaction with the H1 receptor. It is considered an “inverse agonist” of the H1 receptor because it binds to and stabilizes the inactive form of the receptor, preventing its activation and subsequent downstream effects . This interaction is highly selective, and there is no evidence that Fexofenadine D10 carries antidopaminergic or antiserotonergic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, Fexofenadine D10 has been shown to have a positive antihistamine effect, which is probably no worse than the second-generation antihistamines . It also has a favorable safety profile, which is more likely better than that of the first-generation antihistamines .

Dosage Effects in Animal Models

In animal models, Fexofenadine D10 has been shown to ameliorate Parkinson’s disease-related pathologies .

Metabolic Pathways

Fexofenadine D10 is very minimally metabolized, with only 5% of an ingested dose undergoing hepatic metabolism . The only identified metabolites are a methyl ester of fexofenadine (3.6% of the total dose) and MDL 4829 (1.5% of the total dose) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of fexofenadine D10 involves several key steps:

    Starting Materials: The synthesis begins with benzene and methallyl as starting reactants.

    Friedel–Crafts Alkylation: Benzene undergoes Friedel–Crafts alkylation with methallyl chloride in the presence of a Lewis acid catalyst to form an intermediate.

    Hydrolysis and Oxidation: The intermediate is hydrolyzed and oxidized to form a carboxylic acid derivative.

    Esterification and Reduction: The carboxylic acid derivative is esterified and then reduced to form the final product, fexofenadine D10.

Industrial Production Methods: Industrial production of fexofenadine D10 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent selection to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions: Fexofenadine D10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acid derivatives.

    Reduction: Reduction reactions can convert carboxylic acids to alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Vergleich Mit ähnlichen Verbindungen

    Cetirizine: Another second-generation antihistamine with similar therapeutic effects but higher sedative potential.

    Loratadine: A non-sedating antihistamine with a longer duration of action but different metabolic pathways.

    Desloratadine: An active metabolite of loratadine with improved efficacy and safety profiles.

Uniqueness of Fexofenadine D10: Fexofenadine D10 stands out due to its deuterated structure, which offers enhanced metabolic stability and reduced side effects compared to its non-deuterated counterparts. This makes it a promising candidate for further research and development in the field of antihistamine therapy.

Biologische Aktivität

Fexofenadine D10 is a deuterated form of fexofenadine, an antihistamine primarily used to treat allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. This article explores the biological activity of Fexofenadine D10, focusing on its pharmacological effects, mechanisms of action, and relevant clinical studies.

Fexofenadine D10 has the molecular formula C32H39D10O4C_{32}H_{39}D_{10}O_{4} and a molecular weight of approximately 511.7 g/mol. The deuteration (D10) enhances the compound's stability and may affect its pharmacokinetic properties, including absorption and metabolism.

PropertyValue
Molecular FormulaC32H39D10O4
Molecular Weight511.7 g/mol
Melting Point218-220 °C
Density1.2 ± 0.1 g/cm³

Fexofenadine acts as a selective H1 receptor antagonist, blocking the action of histamine—a key mediator in allergic responses. The compound exhibits a low affinity for central nervous system (CNS) penetration, which minimizes sedative effects commonly associated with first-generation antihistamines.

In Vitro Studies

Research indicates that Fexofenadine D10 inhibits the expression of pro-inflammatory cytokines in nasal fibroblasts. Specifically, it has been shown to:

  • Inhibit IL-6 Production : Fexofenadine (1-100 µM) significantly reduces IL-6 protein levels in a dose-dependent manner.
  • Block p38 MAPK Activation : It prevents the activation of phosphorylated p38 in histamine-induced nasal fibroblasts, indicating a potential mechanism for its anti-inflammatory effects .

In Vivo Studies

In animal models, Fexofenadine D10 demonstrated notable efficacy:

  • Eosinophilia Suppression : In C57BL/6 mice infected with Trichinella spiralis, oral administration of Fexofenadine D10 (5-20 mg/kg) suppressed eosinophilia and systemic anaphylaxis, highlighting its potential in managing allergic responses .
  • Histamine Release Inhibition : An optimized formulation of Fexofenadine significantly inhibited histamine release in mice subjected to anaphylactic shock, demonstrating improved bioavailability and therapeutic efficacy compared to conventional formulations .

Clinical Efficacy

A systematic review analyzed the efficacy of Fexofenadine across various studies involving thousands of patients:

  • Total Symptom Severity Score (TSS) : Patients receiving Fexofenadine exhibited a significant reduction in TSS compared to placebo groups (SMD –0.33; p < 0.0001). Morning instantaneous TSS also showed improvement (SMS -1.42; p = 0.0005) .
  • Safety Profile : The frequency of adverse events was comparable to placebo, suggesting a favorable safety profile for long-term use .

Case Studies

One prospective study involving 512 patients with chronic idiopathic urticaria found that daily administration of Fexofenadine at 180 mg resulted in significant symptom relief without serious adverse effects. Patients reported improvements in their condition over six weeks, reinforcing its role as an effective treatment option .

Eigenschaften

CAS-Nummer

1215900-18-7

Molekularformel

C32H29NO4D10

Molekulargewicht

511.73

Aussehen

White to Off-White Solid

Reinheit

0.98

Menge

Milligrams-Grams

Verwandte CAS-Nummern

83799-24-0 (unlabelled)

Synonyme

4-[1-Hydroxy-4-[4-(hydroxydiphenyl-d10-methyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid

Tag

Fexofenadine

Herkunft des Produkts

United States
Customer
Q & A

Q1: Why is Fexofenadine D10 used as an internal standard for Fexofenadine quantification in the LC-MS/MS method described in the research?

A1: The research utilizes Fexofenadine D10 as an internal standard due to its structural similarity to Fexofenadine. [] This similarity leads to comparable physicochemical behaviors during sample preparation and analysis. The difference in mass due to the ten deuterium atoms allows the mass spectrometer to differentiate between the analyte (Fexofenadine) and the internal standard (Fexofenadine D10). By comparing the signal ratios of the analyte and internal standard, the method corrects for potential variations during sample processing and ionization, ultimately enhancing the accuracy and precision of Fexofenadine quantification in plasma samples. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.